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Abstract

This technical guide addresses the crystal structure of 2-(2-Methylphenyl)azepane. A
comprehensive search of publicly available scientific literature and crystallographic databases,
including the Cambridge Structural Database (CSD), was conducted. The investigation reveals
a lack of experimentally determined crystal structure data for this specific compound. This
document summarizes the available information on 2-(2-Methylphenyl)azepane and provides
a general overview of the methodologies used for crystal structure determination of related
azepane derivatives. It is intended to serve as a resource for researchers interested in the
structural chemistry of azepane-based compounds.

Introduction to 2-(2-Methylphenyl)azepane

2-(2-Methylphenyl)azepane, also known as 2-(o-tolyl)azepane, is a small molecule belonging
to the azepane class of saturated seven-membered nitrogen-containing heterocycles. The
azepane scaffold is a significant pharmacophore found in a variety of biologically active
compounds and approved drugs. The substitution of a 2-methylphenyl group at the 2-position
of the azepane ring introduces specific steric and electronic features that are of interest in
medicinal chemistry and drug design.

Despite its relevance, a definitive, experimentally determined crystal structure of 2-(2-
Methylphenyl)azepane has not been reported in the peer-reviewed scientific literature or
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deposited in crystallographic databases as of the date of this publication. The Cambridge
Structural Database (CSD), the world's repository for small-molecule organic and metal-organic
crystal structures, does not contain an entry for this compound.

While experimental data is not available, computational data from chemical suppliers provides
some predicted properties of the molecule.

Table 1: Predicted Physicochemical Properties of 2-(2-Methylphenyl)azepane

Property Value Source
Molecular Formula Ci3sHioN ChemScene
Molecular Weight 189.30 g/mol ChemScene
Topological Polar Surface Area

12.0 A2 ChemScene
(TPSA)
XLogP3 3.5 ChemScene
Hydrogen Bond Donor Count 1 ChemScene
Hydrogen Bond Acceptor

1 ChemScene
Count
Rotatable Bond Count 2 ChemScene

Crystal Structures of Related Azepane Derivatives

Although the crystal structure of 2-(2-Methylphenyl)azepane is not available, the structures of
other substituted azepane derivatives have been determined using single-crystal X-ray
diffraction. These structures provide valuable insights into the conformational preferences of
the azepane ring and the influence of various substituents.

For instance, a study on the stereoselective and regioselective synthesis of azepane
derivatives reported the X-ray crystallographic analysis of a diastereomerically pure azepane
derivative, confirming its structure and stereochemistry.[1] Such studies are crucial for
understanding the three-dimensional arrangement of atoms in these molecules, which in turn
influences their biological activity.
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Experimental Protocol for Crystal Structure
Determination

The determination of a novel crystal structure, such as that of 2-(2-Methylphenyl)azepane,
would typically follow a standardized experimental workflow involving synthesis, crystallization,
and X-ray diffraction analysis.

Synthesis of 2-(2-Methylphenyl)azepane

The synthesis of 2-substituted azepanes can be achieved through various synthetic routes. A
common approach involves the ring expansion of a corresponding piperidine derivative.[1]
Other methods include the reduction of corresponding azepine precursors. The specific
synthesis of 2-(2-Methylphenyl)azepane would likely involve a multi-step process, which
would need to be optimized to produce a high-purity compound suitable for crystallization.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step in determining a
crystal structure. This process involves dissolving the purified compound in a suitable solvent
or a mixture of solvents and allowing the solvent to evaporate slowly. Various crystallization
techniques can be employed, including:

o Slow Evaporation: The simplest method, where the solvent is allowed to evaporate from a
solution of the compound over a period of days or weeks.

» Vapor Diffusion: A solution of the compound is placed in a sealed container with a second,
more volatile solvent in which the compound is less soluble. The gradual diffusion of the
second solvent into the first induces crystallization.

o Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and
promoting crystal growth.

The choice of solvent and crystallization method is crucial and often requires extensive
screening of different conditions.

Single-Crystal X-ray Diffraction
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Once suitable single crystals are obtained, their structure can be determined using X-ray
diffraction. The process involves the following key steps:

» Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a
goniometer head.

o Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of
monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific
pattern. The crystal is rotated during the experiment to collect a complete set of diffraction
data.

 Structure Solution and Refinement: The collected diffraction data is used to determine the
electron density distribution within the crystal. This electron density map is then interpreted to
determine the positions of the individual atoms. The initial structural model is then refined to
achieve the best possible fit with the experimental data.

The following diagram illustrates a typical workflow for determining the crystal structure of a
novel compound.

Synthesis & Purification Crystallization

Click to download full resolution via product page

Figure 1: Experimental workflow for crystal structure determination.

Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not yield any information on the
biological activity or associated signaling pathways for 2-(2-Methylphenyl)azepane. The
azepane moiety is present in numerous pharmacologically active molecules, but the specific
biological effects of the 2-(2-methylphenyl) substitution are not documented. Therefore, no
signaling pathway diagrams can be provided at this time.
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Conclusion

While 2-(2-Methylphenyl)azepane is a compound of interest in medicinal chemistry, its crystal
structure has not yet been experimentally determined and reported in the public domain. This
technical guide has summarized the currently available information and provided a general
protocol for how its structure could be determined. The elucidation of the three-dimensional
structure of this and related molecules through X-ray crystallography would be invaluable for
future structure-activity relationship (SAR) studies and the rational design of new therapeutic
agents. Researchers are encouraged to pursue the synthesis and crystallization of this
compound to fill this gap in our structural knowledge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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